N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide
Overview
Description
N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide , also known by its chemical formula C7H8N2O4S , is a compound with intriguing properties. It falls within the class of sulfonamides, which are derivatives of sulfonic acid. This particular compound features a nitro group (NO2) and a hydroxyl group (OH) attached to a benzene ring. Its molecular weight is approximately 216.22 g/mol .
Synthesis Analysis
The synthesis of This compound involves several steps. While I don’t have specific analytical data for this compound, it can be prepared through chemical reactions involving suitable starting materials. Researchers have explored various synthetic routes, including sulfonation of aromatic compounds or condensation reactions. Further studies are needed to optimize the synthesis process and enhance yield .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring with a nitro group (NO2) at position 4 and a hydroxyl group (OH) at position 2. The sulfonamide functional group (SO2NH2) is attached to the benzene ring. The arrangement of atoms and their connectivity significantly influences its properties and reactivity .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Electrochemical Analysis
A study by Álvarez-Lueje et al. (1997) demonstrated the electroanalytical applications of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, closely related to the compound . This research presented a voltammetric study and developed a method for its determination in pharmaceuticals, emphasizing its reducibility and oxidizability at different electrodes. The findings contribute to analytical chemistry by providing a precise method for analyzing such compounds in medication formulations (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Structural Chemistry
Research by Michaux et al. (2001) focused on N-methyl-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, an analogue of nimesulide, to understand its inactivity towards cyclooxygenase-2 through structural characterization. Such studies illuminate the structural aspects of these compounds, potentially guiding the design of more effective pharmaceutical agents (Michaux, Charlier, Julémont, Norberg, Dogné, & Durant, 2001).
Pharmaceutical Applications
The research by Patel et al. (1993) explored the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to produce chiral intermediates for synthesizing beta-receptor antagonists. This study highlights the biotechnological applications of such compounds in pharmaceutical synthesis, showcasing the potential for creating optically active intermediates for drug development (Patel, Banerjee, Mcnamee, & Szarka, 1993).
Analytical Methodology
Maltese, Maugeri, and Bucolo (2004) developed a rapid high-performance liquid chromatography method for quantifying nimesulide, a compound closely related to N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide, in rabbit aqueous humor. This method enhances pharmacokinetic studies by providing a reliable and rapid quantification technique for such compounds in biological matrices (Maltese, Maugeri, & Bucolo, 2004).
Properties
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-15(13,14)8-6-3-2-5(9(11)12)4-7(6)10/h2-4,8,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFUBYGNNVGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595184 | |
Record name | N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38880-53-4 | |
Record name | N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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